[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Overview
Description
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with a unique structure that combines quinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
[6,8-dimethyl-2-(pyridin-2-yl)quinolin-4-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its specific combination of quinoline and pyridine moieties, along with the presence of fluorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O/c1-16-12-17(2)26-21(13-16)22(15-24(30-26)23-6-4-5-11-29-23)27(32)31-18(3)7-8-19-14-20(28)9-10-25(19)31/h4-6,9-15,18H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYFHSRLZDIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=NC4=C(C=C(C=C34)C)C)C5=CC=CC=N5)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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